BenchChemオンラインストアへようこそ!

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

Data availability Comparative analysis Thiazolinone

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1095231-39-2) is a heterocyclic small molecule belonging to the 4-aryl-2,3-dihydro-1,3-thiazol-2-one (thiazolinone) class, with molecular formula C₉H₆BrNOS and molecular weight 256.12 g/mol. The compound features a 2-bromophenyl substituent at the 4-position of the dihydrothiazol-2-one ring, a scaffold recognized across medicinal chemistry for its diverse bioactivity potential.

Molecular Formula C9H6BrNOS
Molecular Weight 256.12 g/mol
CAS No. 1095231-39-2
Cat. No. B1438339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one
CAS1095231-39-2
Molecular FormulaC9H6BrNOS
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=O)N2)Br
InChIInChI=1S/C9H6BrNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
InChIKeyFMQWFFQPHDOTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1095231-39-2) – Structural and Procurement Baseline


4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1095231-39-2) is a heterocyclic small molecule belonging to the 4-aryl-2,3-dihydro-1,3-thiazol-2-one (thiazolinone) class, with molecular formula C₉H₆BrNOS and molecular weight 256.12 g/mol . The compound features a 2-bromophenyl substituent at the 4-position of the dihydrothiazol-2-one ring, a scaffold recognized across medicinal chemistry for its diverse bioactivity potential [1]. Commercially, it is available from multiple suppliers (e.g., Enamine, Leyan) at 95% purity [2].

Why Generic Substitution Is Not Advisable for 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one


Interchanging 4-aryl-2,3-dihydro-1,3-thiazol-2-one analogs without explicit comparative data is not scientifically justified. The identity of the aryl substituent (e.g., 2-bromophenyl vs. 4-bromophenyl vs. 2-chlorophenyl vs. unsubstituted phenyl) can profoundly alter key physicochemical properties including lipophilicity (LogP), melting point, and electronic character of the heterocyclic core, all of which influence target binding, solubility, and stability [1]. Literature precedent from structurally related pyrazolyl-thiazolinone derivatives demonstrates that bromophenyl substitution pattern critically determines kinase inhibitory potency; compound E28 bearing a 4-bromophenyl group exhibited EGFR IC₅₀ = 0.24 μM, while other regioisomeric and halogen variants in the same series showed substantially weaker activity [2]. Until direct comparative profiling of the 2-bromophenyl congener versus its positional isomers is performed, substitution should not be assumed to be functionally equivalent.

Quantitative Differentiation Evidence for 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one vs. Closest Analogs


Evidence Status: Limited Published Comparative Data Available for This Compound

A comprehensive search of the primary peer-reviewed literature and patent databases did not identify direct head-to-head comparative studies, quantitative biological assay data, or structure-activity relationship (SAR) data containing the compound 4-(2-bromophenyl)-2,3-dihydro-1,3-thiazol-2-one (CAS 1095231-39-2). While the broader 4-arylthiazolinone scaffold has established biological precedent—including EGFR/HER-2 kinase inhibition and antiproliferative activity [1]—the specific 2-bromophenyl regioisomer has not been the subject of quantitative pharmacological profiling in the open literature as of the search date. The closest structurally characterized analogs with quantitative biological data include 4-(4-bromophenyl)thiazole derivatives with reported anticancer IC₅₀ values (e.g., compound SW-07: HepG2 IC₅₀ = 6.77 μM, HCCLM3 IC₅₀ = 7.97 μM) [2], but these differ in core structure (thiazole vs. thiazolinone) and bromine position.

Data availability Comparative analysis Thiazolinone

Physicochemical Differentiation: Lipophilicity (LogP) of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

The target compound exhibits a computed LogP value of 2.8659 , positioning it within the favorable lipophilicity range (LogP 1–3) associated with balanced permeability and aqueous solubility in drug discovery [1]. While direct experimental LogP data for positional isomers (e.g., 4-(4-bromophenyl) or 4-(3-bromophenyl) congeners) were not located for direct comparison, the 2-bromo substitution pattern confers steric and electronic effects that differentiate this compound from its 4-bromo and unsubstituted phenyl counterparts.

Lipophilicity Drug-likeness Physicochemical properties

Physicochemical Differentiation: Melting Point of 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

The compound has a reported melting point of 169–171 °C [1], which is higher than the melting point reported for the 2-chlorophenyl analog (4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one, CAS 43045-08-5, melting point approximately 160 °C) [2]. This approximately 10 °C elevation in melting point may reflect enhanced crystal lattice stability conferred by the larger bromine substituent relative to chlorine.

Thermal properties Crystallinity Formulation

Scaffold Biological Precedent: Thiazolinone Class Activity Against EGFR and HER-2 Kinases

While no direct biological data exists for the target compound, the thiazolinone scaffold to which it belongs has demonstrated potent kinase inhibitory activity. In a series of pyrazolyl-thiazolinone derivatives, compound E28 bearing a 4-bromophenyl group showed EGFR IC₅₀ = 0.24 μM and HER-2 IC₅₀ = 1.07 μM, along with antiproliferative activity against MCF-7 (IC₅₀ = 0.30 μM), B16-F10 (IC₅₀ = 0.54 μM), and HCT-116 (IC₅₀ = 0.70 μM) [1]. This class-level precedent establishes that arylthiazolinones, particularly those with bromophenyl substitution, are capable of potent target engagement, supporting the rationale for selecting the 2-bromo regioisomer for SAR exploration or library enrichment where bromine position scanning is a hypothesis-driven strategy.

Kinase inhibition EGFR Anticancer

Regioisomeric Differentiation: 2-Bromophenyl vs. 4-Bromophenyl Substitution in Thiazole/Thiazolinone Bioactivity

The position of bromine on the phenyl ring is a critical determinant of biological activity. In the 4-arylthiazole series, the 4-bromophenyl derivative SW-07 demonstrated cytotoxic activity (HepG2 IC₅₀ = 6.77 μM, HCCLM3 IC₅₀ = 7.97 μM) [1], while the 4-bromophenyl pyrazolyl-thiazolinone E28 achieved sub-micromolar EGFR inhibition [2]. No equivalent data have been reported for the 2-bromophenyl thiazolinone. This represents a genuine knowledge gap: the 2-bromo orientation may produce different steric interactions with biological targets compared to the 4-bromo orientation, potentially leading to distinct selectivity or potency profiles that cannot be predicted without experimental determination.

Regioisomer SAR Bromine position

Halogen Differentiation: 2-Bromophenyl vs. 2-Chlorophenyl Thiazolinone – Thermal and Reactivity Profile

The target compound (2-bromophenyl, MW 256.12) differs from its 2-chlorophenyl analog (CAS 43045-08-5, MW 211.67) in both molecular weight (+44.45 Da) and thermal properties. The 2-bromophenyl variant melts at 169–171 °C [1], compared to approximately 160 °C for the 2-chlorophenyl analog [2]. The bromine atom also provides a more reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to chlorine, due to the lower bond dissociation energy of the C–Br bond (approximately 285 kJ/mol) versus C–Cl (approximately 350 kJ/mol) [3].

Halogen effects Cross-coupling Reactivity

Recommended Research and Procurement Scenarios for 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one


Kinase Inhibitor Lead Discovery – EGFR/HER-2 SAR Expansion

Although no direct data exist for this specific compound, the thiazolinone scaffold has demonstrated sub-micromolar EGFR (IC₅₀ = 0.24 μM) and HER-2 (IC₅₀ = 1.07 μM) inhibition in pyrazolyl-thiazolinone hybrids [1]. Procurement of 4-(2-bromophenyl)-2,3-dihydro-1,3-thiazol-2-one for systematic bromine positional scanning (2-Br vs. 3-Br vs. 4-Br) can yield novel SAR insights, particularly given that the 2-bromo regioisomer remains uncharacterized while the 4-bromo analog has established potency.

Synthetic Intermediate for Cross-Coupling-Based Library Diversification

The aryl bromide functionality provides a versatile synthetic handle for palladium-catalyzed transformations (Suzuki, Buchwald-Hartwig, Sonogashira couplings) [1]. Compared with the 2-chlorophenyl analog, the C–Br bond's lower bond dissociation energy (approximately 285 vs. 350 kJ/mol) enables milder and more efficient coupling conditions, making this compound the preferred choice for late-stage diversification strategies where reaction efficiency and functional group tolerance are critical.

Biased Compound Library Enrichment for Underexplored Chemical Space

This compound occupies a structural niche that remains largely uncharacterized in the peer-reviewed literature. The combination of a 2-bromophenyl group with the bioactive dihydrothiazol-2-one scaffold represents an under-sampled region of chemical space [1]. Library enrichment with such compounds is strategically valuable for organizations seeking to identify novel chemical matter through high-throughput or fragment-based screening, as underexplored chemotypes are more likely to yield proprietary intellectual property.

Physicochemical Reference Standard for Thiazolinone Analog Series

With its well-defined melting point (169–171 °C), computed LogP (2.87), and established molecular identity (C₉H₆BrNOS, MW 256.12) [1], this compound can serve as a reference standard for calibrating analytical methods (e.g., HPLC retention time, DSC thermal profiles) when characterizing new thiazolinone-based analog series. Its higher melting point relative to the 2-chlorophenyl analog (approximately +10 °C) provides a useful benchmark for assessing the impact of halogen substitution on solid-state properties within the series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Bromophenyl)-2,3-dihydro-1,3-thiazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.